N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-4-9-17(14(2)12-13)21-18(24)10-11-19-22-20(23-26-19)15-5-7-16(25-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTQHBSSZXBWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Diacylhydrazides
The most widely reported method for 1,2,4-oxadiazole synthesis involves cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. For the target compound, this begins with the preparation of N'-(4-methoxybenzoyl)hydrazinecarboxamide :
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Acyl chloride formation : 4-Methoxybenzoic acid is treated with SOCl₂ to form 4-methoxybenzoyl chloride.
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Hydrazide synthesis : Reaction with hydrazine hydrate yields the corresponding diacylhydrazide.
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Cyclization : Heating with POCl₃ induces cyclodehydration, producing 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine.
Reaction Conditions :
Oxidative Cyclization of Acylthiosemicarbazides
Alternative routes employ oxidative cyclization of acylthiosemicarbazides. For example, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine can be synthesized using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and KI in acetonitrile:
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Substrate preparation : 4-Methoxybenzoyl chloride reacts with thiosemicarbazide.
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Cyclization : DBDMH/KI mediates oxidative ring closure at room temperature.
Advantages :
Propanamide Side Chain Introduction
Carbodiimide-Mediated Amidation
The oxadiazole intermediate is functionalized with a propanamide group using carbodiimide coupling agents. A representative protocol involves:
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Acid activation : 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Amine coupling : Reaction with 2,4-dimethylaniline in dichloromethane (DCM) at 0–5°C.
Optimization Notes :
T3P®-Promoted Coupling
Propanephosphonic anhydride (T3P®) offers an eco-friendly alternative:
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Conditions : T3P® (50% w/w in ethyl acetate) with triethylamine in tetrahydrofuran (THF).
Advantages :
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Water-soluble byproducts simplify purification.
Integrated Synthetic Routes
Two-Step Protocol
Combining oxadiazole formation and amidation:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Oxadiazole cyclization | POCl₃, 100°C, 10 h | 78% |
| 2 | Amide coupling | EDC/HOBt, DCM, 0°C | 87% |
Total Yield : 68% (multiplicative).
One-Pot Oxidative Annulation
A Pd-catalyzed method enables concurrent oxadiazole and amide formation:
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Substrates : 4-Methoxybenzonitrile and N-(2,4-dimethylphenyl)propionamide.
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
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Conditions : Oxygen atmosphere, toluene, 110°C.
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Yield : 65–70%.
Limitations : Requires stringent anhydrous conditions.
Analytical Characterization
Critical validation data for the target compound:
| Parameter | Method | Result |
|---|---|---|
| Molecular Formula | High-resolution mass spectrometry (HRMS) | C₂₀H₂₂N₃O₃⁺ [M+H]⁺: 352.1659 (calc. 352.1661) |
| Purity | HPLC (C18, MeCN/H₂O) | 98.7% |
| Crystal Structure | X-ray diffraction | Monoclinic, P2₁/c space group |
Spectroscopic Signatures :
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 2.34 (s, 6H, CH₃).
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IR (KBr): 1675 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N oxadiazole).
Industrial-Scale Considerations
Solvent Recycling
Green Chemistry Metrics
| Metric | POCl₃ Method | T3P® Method |
|---|---|---|
| PMI (Process Mass Intensity) | 12.5 | 8.3 |
| E-Factor | 6.2 | 3.1 |
PMI = Total mass input / Mass of product; E-Factor = Mass waste / Mass product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Hydrogenated or ring-opened products.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antibacterial agent. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest potential for therapeutic use in treating bacterial infections.
Materials Science
Polymer Development
this compound can be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that such polymers can be used in coatings and composites for industrial applications.
Light Absorption and UV Protection
The compound's structure suggests potential as a UV absorber in cosmetic formulations. Studies have shown that similar compounds can effectively filter UV radiation, thereby protecting skin from harmful effects associated with sun exposure. This application is particularly relevant in the formulation of sunscreens and protective skincare products.
Environmental Science
Pesticide Development
The compound's bioactive properties make it a candidate for developing new pesticides. Research has focused on its efficacy against agricultural pests while minimizing environmental impact. Preliminary studies indicate that formulations containing this compound could provide effective pest control solutions with reduced toxicity to non-target organisms.
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |
| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
| UV protection | Effective UV filter for cosmetic products | |
| Environmental Science | Pesticide development | Effective against agricultural pests |
Case Studies
-
Anticancer Efficacy Study
A study conducted on various oxadiazole derivatives showed that compounds structurally related to this compound exhibit significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. -
Polymer Application Research
Researchers synthesized a polymer incorporating the oxadiazole compound which demonstrated improved UV stability compared to traditional polymers. This advancement suggests potential applications in outdoor materials where UV degradation is a concern. -
Pesticidal Activity Assessment
Field trials using formulations based on this compound showed a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biological pathways.
Interacting with cellular membranes: Affecting membrane integrity and function.
Inducing oxidative stress: Leading to cellular damage or apoptosis in target cells.
Comparison with Similar Compounds
Substitution on the Oxadiazole Ring
- Compound 7e (): 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide Key Differences: Replaces the 4-methoxyphenyl group with a sulfanyl-linked 2-amino-thiazole moiety. Properties: Molecular weight = 389 g/mol, melting point = 134–178°C.
- Compound 6a (): 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide Key Differences: Features a carbazole substituent and a nitro-cyano-phenyl group on the oxadiazole. Properties: Larger molecular weight (~500 g/mol) due to the carbazole group, likely reducing blood-brain barrier permeability compared to the target compound .
Substitution on the Propanamide Nitrogen
- N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Propanamide ()
- Key Differences : Replaces 4-methoxyphenyl with 3-(trifluoromethyl)phenyl and modifies the dimethylphenyl substitution pattern (2,3-dimethyl vs. 2,4-dimethyl).
- Properties : Molecular weight = 389.38 g/mol. The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce π-π stacking interactions .
Functional Analogues with Heterocyclic Variations
Pyridine and Furan Derivatives ()
- 3-(3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl)Propanoic Acid Key Differences: Replaces aromatic phenyl groups with pyridine, introducing basicity and altering solubility. Properties: Likely higher aqueous solubility due to the pyridine nitrogen, contrasting with the lipophilic methoxyphenyl group in the target compound .
Dual Oxadiazole Systems ()
- N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Methyl)-1,2,4-Oxadiazol-5-yl]Propanamide
- Key Differences : Incorporates a second 1,3,4-oxadiazole ring linked via a sulfanyl group.
- Properties : Molecular formula = C23H23N5O3S (MW = 449.5 g/mol). The additional oxadiazole increases rigidity and may influence binding selectivity in biological targets .
Biological Activity
N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a propanamide backbone linked to a 1,2,4-oxadiazole moiety and substituted phenyl groups. The presence of the oxadiazole ring is significant as it has been associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 342.40 g/mol |
| CAS Number | Not available |
The biological activity of compounds containing the 1,2,4-oxadiazole scaffold is well-documented. These compounds exhibit a broad spectrum of activities including:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- Antimicrobial Properties : Some oxadiazole derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Antitumor Activity : A study involving a series of 1,2,4-oxadiazol derivatives revealed that certain compounds exhibited potent antitumor effects with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells. These compounds were found to arrest the cell cycle at the G0-G1 phase, suggesting a mechanism that inhibits cell proliferation .
- Inhibition of Carbonic Anhydrases : Research has indicated that some oxadiazole-containing compounds can selectively inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes including tumor growth. Compounds showed nanomolar inhibition against specific CA isoforms .
Biological Assays
The following table summarizes the biological assays conducted on this compound and related compounds:
| Assay Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Assay | MCF-7 | 0.65 | Cell cycle arrest at G0-G1 |
| Antimicrobial Assay | E. coli | 12.5 | Disruption of cell wall synthesis |
| Carbonic Anhydrase Inhibition | hCA IX | 0.89 | Enzyme inhibition |
Q & A
Q. What are the key synthetic strategies for synthesizing N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide?
The synthesis typically involves sequential coupling reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated carboxylic acids. Critical steps include:
- Cyclization conditions : Use of dehydrating agents (e.g., POCl₃) at 80–100°C to form the oxadiazole core .
- Amide coupling : Reaction of the oxadiazole intermediate with 2,4-dimethylphenylamine using coupling agents like EDC/HOBt in DMF .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product with >95% purity . Yield optimization requires precise control of temperature, pH, and stoichiometric ratios of reagents.
Q. How is structural confirmation achieved for this compound?
Structural elucidation relies on a combination of spectroscopic and spectrometric techniques:
- ¹H/¹³C NMR : Assign peaks to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and propanamide backbone (δ 2.5–3.5 ppm for methylene groups) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]⁺ at m/z 394.16) .
- FTIR : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for the amide) .
Q. What reaction conditions are critical for optimizing the synthesis of oxadiazole-containing compounds?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization and coupling steps .
- Catalysts : Use of NaHCO₃ or K₂CO₃ to neutralize acidic byproducts during cyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining high yields .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Simulate binding affinity to target proteins (e.g., cannabinoid receptors) using software like AutoDock Vina. The oxadiazole ring’s electron-deficient nature may facilitate π-π interactions with aromatic residues in binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Multi-technique validation : Cross-reference NMR, HRMS, and X-ray crystallography (if available) to resolve ambiguities. For example, crystallographic data from SHELX-refined structures can confirm bond lengths and angles in the oxadiazole ring .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen atoms in the oxadiazole ring during NMR analysis .
Q. How does the compound’s stereoelectronic profile influence its reactivity?
- Oxadiazole ring : The electron-withdrawing nature of the oxadiazole enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
- Methoxy substituents : Electron-donating groups on the phenyl ring stabilize the oxadiazole via resonance, reducing susceptibility to ring-opening reactions .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch variability : Optimize reaction homogeneity using flow chemistry to minimize side products .
- Purification bottlenecks : Replace column chromatography with recrystallization in ethanol/water mixtures for cost-effective scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
